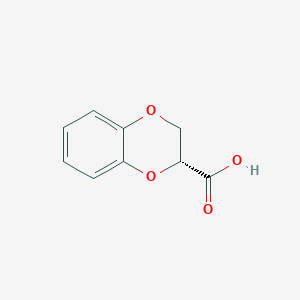

(R)-1,4-Benzodioxane-2-carboxylic acid

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(3R)-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c10-9(11)8-5-12-6-3-1-2-4-7(6)13-8/h1-4,8H,5H2,(H,10,11)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMBHAQMOBKLWRX-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](OC2=CC=CC=C2O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350737 | |

| Record name | (R)-1,4-Benzodioxane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70918-53-5 | |

| Record name | (R)-1,4-Benzodioxane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-1,4-Benzodioxane-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological and Pharmacological Research of R 1,4 Benzodioxane 2 Carboxylic Acid and Its Chiral Derivatives

Role as a Chiral Building Block

(R)-1,4-Benzodioxane-2-carboxylic acid serves as a vital chiral synthon, particularly in the pharmaceutical industry. chemimpex.comchemdad.com Its enantiomerically pure form is essential for creating drugs with enhanced efficacy and reduced side effects. chemimpex.com

Use in the Synthesis of Biologically Active Molecules

This compound is a key intermediate in the production of various pharmaceuticals. chemimpex.com It is notably used in the synthesis of drugs targeting neurological disorders. chemimpex.com One of the significant applications of this chiral acid is in the preparation of doxazosin (B1670899) mesylate, a medication used to treat benign prostatic hyperplasia. chemdad.comchemicalbook.com

Analytical and Characterization Techniques for Enantiomeric Purity

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for the structural elucidation of organic compounds. scirp.orgnih.gov For chiral molecules, NMR in conjunction with chiral solvating agents (CSAs) can be used to determine enantiomeric purity. nih.govlibretexts.org The CSA forms transient diastereomeric complexes with the enantiomers, leading to distinct signals in the NMR spectrum. libretexts.org

¹H NMR: The proton NMR spectrum provides information about the different types of protons in the molecule and their neighboring environments. In the ¹H NMR spectrum of 1,4-benzodioxane (B1196944) derivatives, the protons of the two methylene (B1212753) groups in the dioxane ring typically appear as multiplets between 4.25 and 4.30 ppm. scirp.org

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. For 1,4-benzodioxane amides, the amide carbonyl carbon appears around 164 ppm, and the sp³ carbons of the dioxane ring are observed at approximately 64 ppm. scirp.org

Table 2: Representative NMR Data for 1,4-Benzodioxane Derivatives

| Nucleus | Chemical Shift (ppm) | Reference |

|---|---|---|

| ¹H NMR (CH₂) | 4.25 - 4.30 (multiplet) | scirp.org |

| ¹³C NMR (C=O) | ~164 | scirp.org |

| ¹³C NMR (Dioxane C) | ~64 | scirp.org |

Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive technique used for the analysis of various compounds, including carboxylic acids. researchgate.net In the analysis of carboxylic acids by LC-MS, electrospray ionization (ESI) in negative mode is often preferred, as it facilitates the formation of the deprotonated [M-H]⁻ ion. chromforum.org This method allows for both qualitative and quantitative analysis. researchgate.net High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, confirming its elemental composition. mdpi.comunimi.it

Advanced Research Perspectives

Computational Chemistry and Molecular Modeling

Computational methods are powerful tools for understanding molecular interactions and predicting the properties of chemical compounds. While specific computational studies on (R)-1,4-Benzodioxane-2-carboxylic acid are limited, research on its derivatives provides valuable insights into its potential behavior and interactions.

Molecular Docking Studies for Enzyme-Substrate and Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. To date, specific molecular docking studies focusing exclusively on this compound with specific enzymes or receptors are not extensively reported in the reviewed literature.

However, molecular docking simulations have been performed on various derivatives of 1,4-benzodioxane (B1196944) to explore their therapeutic potential. For instance, derivatives have been docked against targets such as the prokaryotic protein FtsZ to develop new antibacterial agents. nih.gov Other studies have investigated the interaction of 1,4-benzodioxane derivatives with targets like the platelet glycoprotein (B1211001) GPIIb/IIIa complex to identify novel platelet aggregation inhibitors. nih.gov These studies on related structures underscore the potential of using this compound as a scaffold for designing molecules with specific biological activities, suggesting a promising area for future molecular docking research.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide detailed information about the conformational changes and dynamics of molecules over time. Currently, there is a lack of specific molecular dynamics simulation studies centered on this compound in the public domain.

Research on derivatives of 1,4-benzodioxane, however, demonstrates the utility of this technique. For example, MD simulations have been employed to study the behavior of 1,4-benzodioxane-based inhibitors within the active site of their target enzymes. nih.gov Such simulations can elucidate the stability of ligand-receptor complexes and the key interactions that govern binding, offering a pathway for the rational design of more potent and selective drugs. Future MD simulations on this compound could provide valuable information on its conformational preferences and interactions in different environments.

Theoretical Calculations of Crystal Structures and Interactions

The prediction of crystal structures through theoretical calculations is a rapidly advancing field in computational chemistry. chemrxiv.org At present, there are no specific published theoretical calculations detailing the crystal structure of this compound.

However, the crystal structures of diastereomeric salts formed between racemic 1,4-benzodioxane-2-carboxylic acid and chiral resolving agents have been determined to understand the principles of chiral recognition. researchgate.net These experimental studies, combined with theoretical calculations, can reveal the non-covalent interactions that drive the separation of enantiomers. Future theoretical work could focus on predicting the crystal packing of the pure (R)-enantiomer, which would be valuable for understanding its solid-state properties and for polymorphism screening.

Green Chemistry and Sustainable Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances.

Biocatalysis as an Environmentally Friendly Approach

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry. A key biocatalytic method for obtaining this compound is the kinetic resolution of its corresponding racemic methyl ester. nih.govrsc.orgresearchgate.net This process often utilizes lipases, such as Candida antarctica lipase (B570770) B (CALB), which can selectively hydrolyze one enantiomer of the ester, leaving the other enriched. nih.govrsc.orgnih.govrsc.org

For example, the kinetic resolution of racemic methyl 1,4-benzodioxane-2-carboxylate using whole cells of Arthrobacter sp. lipase has been shown to produce the (R)-methyl ester with high enantiomeric excess. nih.gov Similarly, engineered mutants of CALB have demonstrated high efficiency and enantioselectivity in the hydrolysis of the racemic methyl ester, yielding optically pure 1,4-benzodioxane molecules. nih.govrsc.org The use of biocatalysts operates under mild conditions and avoids the need for harsh chemicals, making it an environmentally friendly approach to producing enantiomerically pure compounds. nih.govresearchgate.net

| Enzyme | Method | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Arthrobacter sp. lipase (ABL) | Hydrolytic kinetic resolution | (R)-methyl ester | >99% | nih.gov |

| Engineered Candida antarctica lipase B (CALB) mutants (A225F and A225F/T103A) | Enantioselective hydrolysis | This compound methyl ester | 97% (substrate e.e.) | nih.govrsc.org |

Development of Novel Chiral Auxiliaries and Resolving Agents

The separation of enantiomers from a racemic mixture is a critical step in the production of chiral drugs. researchgate.netmdpi.com The development of efficient chiral resolving agents is an active area of research.

A highly effective method for the resolution of racemic 1,4-benzodioxane-2-carboxylic acid is through the formation of diastereomeric salts with chiral amines. researchgate.net Research has shown that para-substituted 1-phenylethylamines are particularly effective resolving agents for this purpose. researchgate.net The formation of diastereomeric salts allows for the separation of the enantiomers by crystallization, taking advantage of the different solubilities of the diastereomeric pairs. researchgate.netnih.gov

For instance, the use of (S)-1-(p-nitrophenyl)ethylamine and (S)-1-(p-methylphenyl)ethylamine has been reported to achieve very high resolution ability for (±)-1,4-benzodioxane-2-carboxylic acid. researchgate.net In contrast, unsubstituted 1-phenylethylamine (B125046) shows no efficiency in resolving this acid. researchgate.net Another resolving agent that has been used is dehydroabietylamine. researchgate.net The development of novel and more efficient chiral resolving agents remains a key objective to improve the industrial-scale production of enantiomerically pure this compound. google.com

| Resolving Agent | Method | Outcome | Reference |

|---|---|---|---|

| (S)-1-(p-nitrophenyl)ethylamine | Diastereoselective crystallization | High resolution ability | researchgate.net |

| (S)-1-(p-methylphenyl)ethylamine | Diastereoselective crystallization | High resolution ability | researchgate.net |

| 1-Phenylethylamine | Diastereoselective crystallization | Null efficiency | researchgate.net |

| Dehydroabietylamine | Resolution of the acid | Previously reported resolution | researchgate.net |

| (+)-2-N,N-dialkyl-1-(4-nitrophenyl)-1,3-propyleneglycol | Salt formation and decomposition | Yields of 80-85% for (S)-enantiomer and 30-40% for (R)-enantiomer | google.com |

Impurity Profiling and Quality Control in Pharmaceutical Manufacturing

The quality control of this compound in a pharmaceutical manufacturing setting is centered on a comprehensive understanding and control of its impurity profile. Impurities can originate from starting materials, intermediates, by-products of the synthesis, or degradation of the compound. For a chiral intermediate like this, the most critical impurity is its unwanted enantiomer, (S)-1,4-Benzodioxane-2-carboxylic acid.

Key Impurities and Their Origins:

The primary focus of impurity profiling for this compound is the detection and quantification of its opposite enantiomer, the (S)-form. The presence of the (S)-enantiomer can arise from either an incomplete resolution of the racemic mixture or racemization during synthesis or storage, which can be promoted by basic conditions. pharmaffiliates.com

Other potential process-related impurities may include:

Starting Materials: Unreacted starting materials used in the synthesis, such as catechol and corresponding three-carbon synthons, or derivatives of gallic acid. scirp.orgscirp.org

Reaction By-products: Compounds formed through side reactions during the synthesis. For example, in syntheses involving lithiation, other substituted benzodioxane derivatives could potentially form. mdpi.com

Degradation Products: Impurities formed due to the degradation of the main compound under specific conditions like heat, light, or pH variations.

This compound is a known key intermediate in the synthesis of Doxazosin (B1670899), and the racemic mixture is sometimes referred to as "Doxazosin Impurity A". pharmaffiliates.comncats.io This highlights its importance in the quality control of this particular API.

Analytical Techniques for Quality Control:

A robust analytical methodology is crucial for the quality control of this compound. This typically involves a combination of chromatographic and spectroscopic techniques.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric purity of this compound. A validated chiral HPLC method can effectively separate and quantify the (R)- and (S)-enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for the structural elucidation and confirmation of this compound. researchgate.net While standard NMR may not distinguish between enantiomers, it is highly effective in identifying and quantifying other process-related impurities and structural analogs.

Mass Spectrometry (MS): Coupled with chromatography (LC-MS), mass spectrometry is invaluable for the detection and identification of trace-level impurities. It provides molecular weight information that aids in the structural characterization of unknown peaks in a chromatogram.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the presence of key functional groups within the molecule, serving as a valuable identity test in quality control. mdpi.com

Regulatory Considerations and Acceptance Criteria:

Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for the control of stereoisomeric impurities in drug substances and their intermediates. nih.gov For a chiral intermediate such as this compound, manufacturers must:

Establish the identity and enantiomeric purity of the chiral starting material. nih.gov

Utilize validated enantioselective analytical procedures to monitor and control the enantiomeric purity throughout the manufacturing process. nih.gov

Define and justify acceptance criteria for the unwanted enantiomer and other process-related impurities.

While specific limits are often product-dependent and proprietary, the general principle is to keep the level of the unwanted enantiomer as low as reasonably achievable and to ensure that the levels of all impurities are within qualified limits that have been demonstrated to be safe.

Q & A

Basic Questions

Q. What methods are effective for the enantioselective synthesis of (R)-1,4-benzodioxane-2-carboxylic acid?

- Answer : Enantioselective synthesis can be achieved via palladium-catalyzed annulation of benzene-1,2-diol with propargylic carbonates, which selectively forms the (R)-enantiomer through stereochemical control during cyclization . Alternatively, chemical resolution of racemic mixtures using para-substituted 1-phenylethylamines (e.g., (S)-1-phenylethylamine derivatives) enables separation via crystallization of diastereomeric salts .

Q. How can researchers confirm the enantiomeric purity of this compound post-synthesis?

- Answer : Chiral HPLC with a cellulose-based stationary phase is commonly used to quantify enantiomeric excess (e.e.). Additionally, X-ray crystallography of diastereomeric salts (e.g., with resolving agents like (S)-1-phenylethylamine) provides structural confirmation of stereochemistry .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Answer : The compound has a molecular weight of 180.16 g/mol (C₉H₈O₄), a melting point range of 192–196°C, and solubility in polar solvents like ethanol and dimethyl sulfoxide (DMSO). These properties guide solvent selection for crystallization and reaction conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical outcomes during the resolution of racemic 1,4-benzodioxane-2-carboxylic acid?

- Answer : Contradictions may arise from variations in resolving agent substituents. For example, electron-withdrawing groups (e.g., -NO₂) on para-substituted 1-phenylethylamines improve diastereomer crystallization efficiency compared to electron-donating groups. Combining crystallographic data with density functional theory (DFT) calculations helps rationalize steric and electronic interactions affecting resolution .

Q. What strategies optimize the efficiency of crystallization-based resolution for this compound?

- Answer : Optimization involves:

- Screening resolving agents with diverse para-substituents to enhance lattice energy differences.

- Adjusting solvent polarity (e.g., ethanol/water mixtures) to favor selective nucleation of the (R)-enantiomer salt.

- Monitoring reaction kinetics to identify supersaturation conditions for high-yield crystallization .

Q. How does the stereochemistry of 1,4-benzodioxane-2-carboxylic acid influence its pharmacological relevance, such as in impurity profiling?

- Answer : The (R)-enantiomer is a key impurity in doxazosin mesylate synthesis. Stereochemical purity is critical, as incorrect enantiomers may alter drug efficacy. Reverse-phase HPLC with chiral columns or mass spectrometry (LC-MS) is used to quantify trace enantiomeric impurities during pharmaceutical quality control .

Q. What functional group transformations are feasible for derivatizing this compound in medicinal chemistry applications?

- Answer : The carboxylic acid group can be converted to amides via coupling reagents (e.g., EDC/HOBt) for prodrug development. Additionally, reduction of cyano derivatives (e.g., 2-cyano-1,4-benzodioxane) using hydrogenation (H₂/Pd-C) yields amino intermediates for further functionalization .

Q. How should researchers address contradictory data in biological activity studies involving this compound derivatives?

- Answer : Contradictions may stem from assay variability (e.g., cell line differences) or impurities. Mitigation strategies include:

- Validating results across multiple independent assays (e.g., enzymatic vs. cell-based).

- Performing high-resolution LC-MS to confirm compound integrity.

- Replicating studies under standardized conditions (e.g., pH, temperature) .

Methodological Notes

- Stereochemical Analysis : Always pair experimental data (e.g., optical rotation) with advanced techniques like X-ray crystallography or nuclear Overhauser effect (NOE) NMR to unambiguously assign configuration .

- Scale-Up Challenges : Transitioning from milligram to gram-scale synthesis requires optimizing solvent volumes and cooling rates to maintain enantiomeric purity during crystallization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.